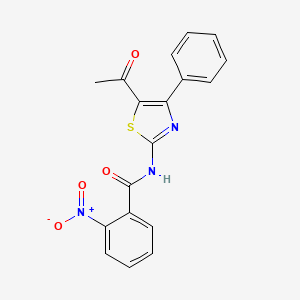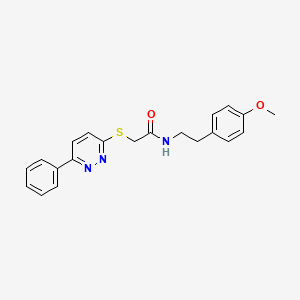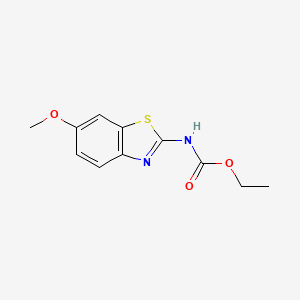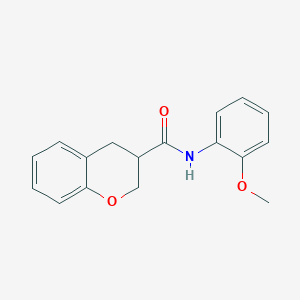
3-(2-(Pyridin-4-yl)ethyl)-1H-indole
概要
説明
P38 キナーゼ阻害剤は、p38 ミトゲン活性化プロテインキナーゼ (MAPK) 経路を標的とする化合物です。この経路は、ストレスや炎症に対する細胞応答に不可欠です。 p38 MAPK ファミリーは、p38α、p38β、p38γ、p38δ の 4 つのアイソフォームからなり、p38α が最も広く研究されています 。 p38α MAPK の阻害は、さまざまな炎症性疾患や神経変性疾患の治療に有望であることが示されています .
科学的研究の応用
The Inhibitor of P38 Kinase has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the p38 MAPK pathway and its role in various chemical reactions.
Biology: Helps in understanding the cellular responses to stress and inflammation.
Medicine: Shows potential in treating inflammatory diseases, neurodegenerative disorders, and certain types of cancer
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
作用機序
P38 キナーゼ阻害剤は、p38α MAPK 酵素を標的とすることで効果を発揮します。この酵素は、紫外線、熱ショック、サイトカインなどのさまざまなストレスによって活性化されます。阻害剤は、酵素の ATP 結合部位に結合し、その活性化と下流標的のその後のリン酸化を防ぎます。 この阻害はシグナル伝達経路を阻害し、プロ炎症性サイトカインやその他のストレス関連応答の産生を減少させます .
類似の化合物:
SB203580: よく知られている p38α/β 阻害剤。
PH797804: p38α の ATP 競合的阻害剤。
NC-37 および NC-38: オートリン酸化を標的とする非正準 p38α 阻害剤.
比較: P38 キナーゼ阻害剤は、血液脳関門を通過できるという点で独自性があり、特に中枢神経系疾患の治療に役立ちます。 さらに、他の阻害剤と比較して、より高い特異性と効力を示しており、さらなる薬物開発の有望な候補となっています .
Safety and Hazards
準備方法
合成経路と反応条件: P38 キナーゼ阻害剤の合成には、多くの場合、高度な有機合成技術が用いられます。 一般的なアプローチの 1 つは、DNA エンコードされた低分子ライブラリーを使用する方法で、これにより、ハイスループットスクリーニングを通じて強力な阻害剤を特定することができます 。 別の方法は、潜在的な阻害剤を予測するために深層学習アルゴリズムを用いて、既存の薬剤を再利用する方法です .
工業生産方法: P38 キナーゼ阻害剤の工業生産には、通常、大規模な有機合成、それに続く高性能液体クロマトグラフィー (HPLC) や質量分析 (MS) などの技術を用いた精製と特性評価が含まれます。 製造プロセスは、製薬基準を満たすために高純度と高収率を確保する必要があります .
3. 化学反応解析
反応の種類: P38 キナーゼ阻害剤は、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれ、過酸化水素や過マンガン酸カリウムなどの酸化剤がしばしば使用されます。
還元: この反応には、水素の付加または酸素の除去が含まれ、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: 求核剤(例:ハロゲン化物)、求電子剤(例:ハロゲン化アルキル)。
主な生成物: これらの反応から生成される主な生成物は、関与する特定の官能基によって異なります。 たとえば、アルコール基の酸化によってケトンまたはアルデヒドが生成され、ケトンの還元によってアルコールが生成される場合があります .
4. 科学研究への応用
P38 キナーゼ阻害剤は、以下を含む幅広い科学研究への応用があります。
化学: p38 MAPK 経路とそのさまざまな化学反応における役割を研究するためのツールとして使用されます。
生物学: ストレスや炎症に対する細胞応答の理解に役立ちます。
化学反応の分析
Types of Reactions: The Inhibitor of P38 Kinase undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a ketone may yield an alcohol .
類似化合物との比較
SB203580: A well-known p38α/β inhibitor.
PH797804: An ATP-competitive inhibitor of p38α.
NC-37 and NC-38: Non-canonical p38α inhibitors that target autophosphorylation.
Comparison: The Inhibitor of P38 Kinase is unique in its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system disorders. Additionally, it has shown higher specificity and potency compared to other inhibitors, making it a promising candidate for further drug development .
特性
IUPAC Name |
3-(2-pyridin-4-ylethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,7-11,17H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEYCHLWAOBOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701010192 | |
| Record name | 3-(2-(Pyridin-4-yl)ethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701010192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16571-49-6 | |
| Record name | 3-(2-(Pyridin-4-yl)ethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701010192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-(4-Pyridyl)ethyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[2-(4-Pyridyl)ethyl]indole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X6GDX4TXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2604349.png)
![5-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2604350.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2604352.png)




![Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2604364.png)

![N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2604366.png)
![N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604368.png)

